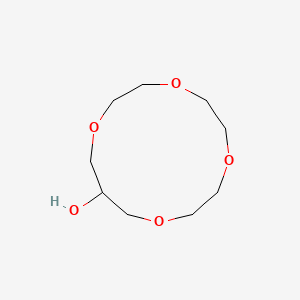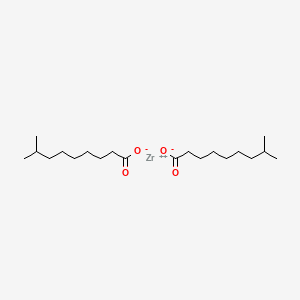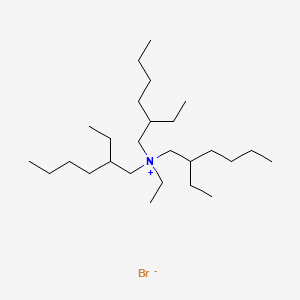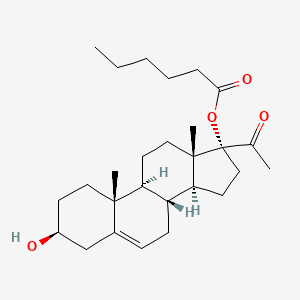
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate is a synthetic steroid derivative. It is part of the pregnane steroid family, which includes compounds that are structurally related to progesterone. This compound is characterized by its hydroxyl groups at the 3beta and 17 positions and a hexanoate ester at the 17 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate typically involves multiple steps starting from a suitable steroid precursor. The hydroxylation at the 3beta and 17 positions can be achieved through selective oxidation reactions. The esterification at the 17 position with hexanoic acid is usually performed under acidic conditions using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Hydroxylation: Using specific oxidizing agents to introduce hydroxyl groups at the desired positions.
Esterification: Reacting the hydroxylated steroid with hexanoic acid in the presence of a catalyst.
Purification: Employing techniques like recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce deoxy derivatives.
Aplicaciones Científicas De Investigación
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing gene expression. This interaction affects various physiological processes, including metabolism, immune response, and reproductive functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3beta,17alpha-Dihydroxypregn-5-en-20-one
- 3beta,16alpha-Dihydroxypregn-5-en-20-one
- 3beta,21-Dihydroxypregn-5-en-20-one
Uniqueness
3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate is unique due to the presence of the hexanoate ester at the 17 position, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural modification can enhance its stability and bioavailability compared to similar compounds.
Propiedades
Número CAS |
94201-44-2 |
|---|---|
Fórmula molecular |
C27H42O4 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |
InChI |
InChI=1S/C27H42O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h9,20-23,29H,5-8,10-17H2,1-4H3/t20-,21+,22-,23-,25-,26-,27-/m0/s1 |
Clave InChI |
UNRVSFSDQNHLOX-YOEZIVMMSA-N |
SMILES isomérico |
CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)C |
SMILES canónico |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



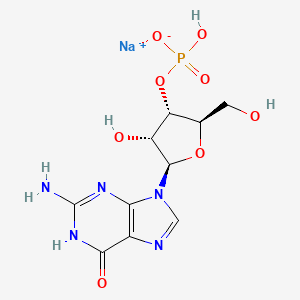

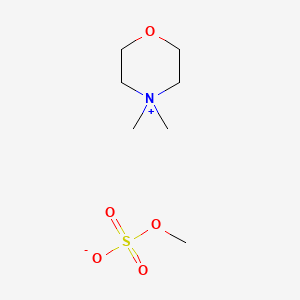
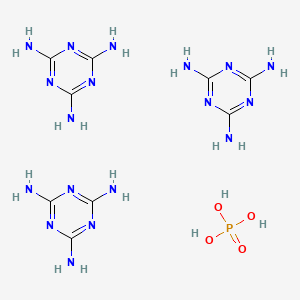
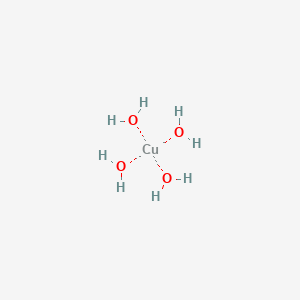
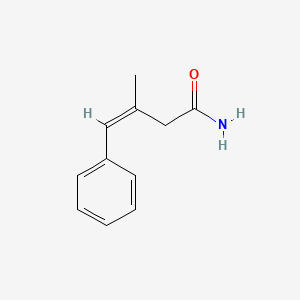
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)



